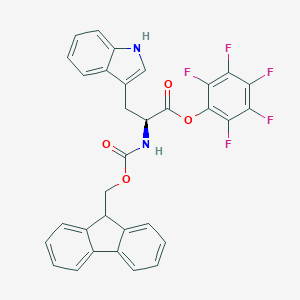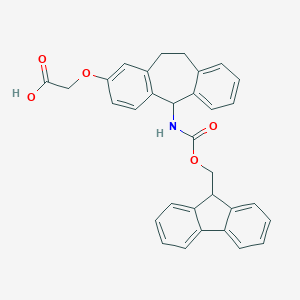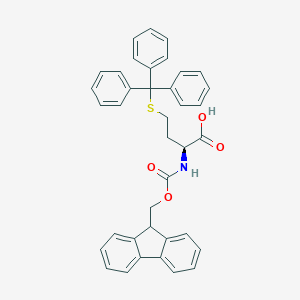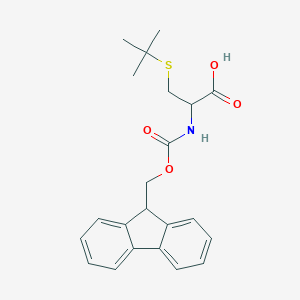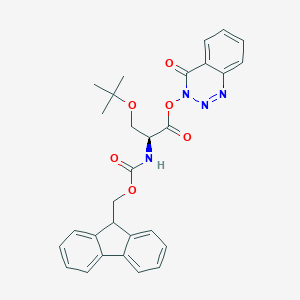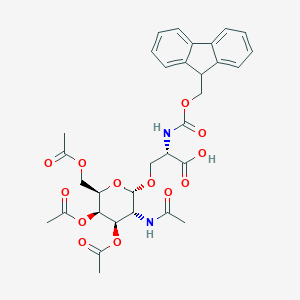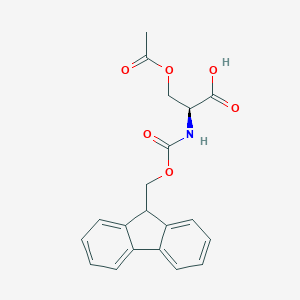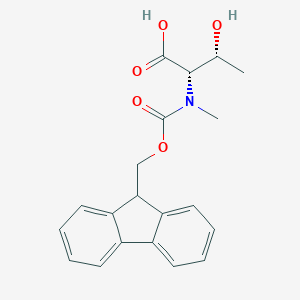
Fmoc-N-Me-Thr-OH
Overview
Description
Fmoc-N-Me-Thr-OH, also known as (2S,3R)-2-(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce N-methyl-threonine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group during peptide synthesis .
Mechanism of Action
Target of Action
Fmoc-N-Me-Thr-OH is a derivative of the amino acid threonine . The primary target of this compound is the amine group of amino acids . It is used as a protecting group in peptide synthesis, particularly in Solid Phase Peptide Synthesis (SPPS) .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involving this compound is peptide synthesis, specifically SPPS . The Fmoc group protects the amine group of the amino acid during the synthesis process, preventing unwanted side reactions . Once the peptide chain is formed, the Fmoc group is removed, typically using a solution of piperidine .
Pharmacokinetics
The properties of the fmoc group suggest that it would be rapidly removed in a basic environment .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with protected amine groups . This allows for the controlled formation of peptide bonds without unwanted side reactions . After the peptide chain is formed, the Fmoc group can be removed to yield the final peptide product .
Action Environment
The action of this compound is highly dependent on the chemical environment. In a basic environment, the Fmoc group is rapidly removed . Therefore, the pH and other conditions of the reaction environment can significantly influence the efficacy and stability of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-Thr-OH plays a crucial role in biochemical reactions. It is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group in this compound is base-labile, meaning it can be removed under basic conditions . This property is essential for its role in peptide synthesis, where it protects the amine group during the reaction and can be removed afterwards without disturbing other parts of the molecule .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. The Fmoc group can form stable complexes with amines, protecting them from reacting with other groups during synthesis . This protection is temporary and can be reversed under basic conditions, allowing the amine to participate in subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is a key factor in this regard. It is stable under a variety of conditions, but can be removed rapidly under basic conditions . This allows for precise control over the timing of reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Thr-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process begins with the attachment of threonine to the resin, followed by N-methylation using either dimethyl sulfate or methyl iodide. The Fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The compound is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-Thr-OH primarily undergoes reactions typical of amino acids and peptides, including:
Substitution Reactions: The Fmoc group can be removed using bases such as piperidine, allowing for further functionalization of the amine group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Reactions: The tert-butyl group protecting the hydroxyl group can be removed using trifluoroacetic acid (TFA)
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
DIC and HOBt: Commonly used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further modified or used in various applications .
Scientific Research Applications
Chemistry
Fmoc-N-Me-Thr-OH is widely used in the synthesis of peptides and proteins. Its ability to introduce N-methyl-threonine residues enhances the stability and bioavailability of peptides, making it valuable in drug development .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The incorporation of N-methyl-threonine can alter the conformation and activity of peptides, providing insights into their biological functions .
Medicine
The compound is used in the development of peptide-based therapeutics. N-methylation of threonine residues can improve the pharmacokinetic properties of peptides, making them more resistant to enzymatic degradation and enhancing their therapeutic potential .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics .
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKRZKSVPNEMQK-XIKOKIGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426649 | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-06-2 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



